What are the chemical properties of guaiol sesquiterpenoid alcohol?
What are the chemical properties of guaiol sesquiterpenoid alcohol?
An In-depth Technical Guide to the Chemical Properties of Guaiol
For Researchers, Scientists, and Drug Development Professionals
Guaiol, also known as champacol, is a naturally occurring bicyclic sesquiterpenoid alcohol with the chemical formula C15H26O.[1][2] It is a significant constituent of the essential oils of various plants, most notably guaiacum wood and cypress pine.[1] This document provides a comprehensive overview of the chemical properties of guaiol, including its physicochemical characteristics, structure, reactivity, and spectroscopic profile. Additionally, it delves into its known interactions with biological signaling pathways and outlines relevant experimental protocols for its analysis.
Core Chemical and Physical Properties
Guaiol is a crystalline solid at room temperature with a characteristic woody and rosy aroma.[1][3] Its physical and chemical properties are summarized in the table below, providing a quantitative overview for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C15H26O | [1][2][4] |
| Molecular Weight | 222.37 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline solid | [1][6] |
| Melting Point | 91-93 °C | [6][7][8] |
| Boiling Point | 288 °C (with slight decomposition) | [4] |
| 198 °C | [5] | |
| Density | 0.961 g/mL | [1] |
| 0.9714 g/cm³ (at 20°C) | [6] | |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [4][6][9] |
| Optical Rotation | [α]D20 -30° (c = 4 in ethanol) | [4] |
| Refractive Index | nD100 1.4716 | [4] |
Chemical Structure and Stereochemistry
Guaiol is a sesquiterpenoid alcohol characterized by a bicyclic azulene skeleton. Its systematic IUPAC name is 2-[(3S,5R,8S)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol.[1][10] The structure features a tertiary alcohol functional group attached to the five-membered ring of the octahydroazulene core. The stereochemistry of naturally occurring (-)-guaiol has been established, with defined stereocenters at positions 3, 5, and 8.[11]
Reactivity and Chemical Transformations
Guaiol exhibits reactivity characteristic of a tertiary alcohol and a bicyclic alkene.
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Reaction with Electrophilic Bromine: Guaiol produces a distinct deep purple color when it reacts with electrophilic bromine reagents.[1][12] This colorimetric reaction can be used as a qualitative test for its presence.
-
Dehydrogenation: Upon heating with sulfur, guaiol can be dehydrogenated to form guaiazulene, an aromatic derivative.[1]
-
Oxidation: The oxidation of guaiol can lead to the formation of a decalone derivative.[13] Studies have shown that the structure of this product contains a cis-fused ring system.[13]
Spectroscopic Analysis
The structural elucidation and identification of guaiol are routinely performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both 1H and 13C NMR spectroscopy are crucial for the structural confirmation of guaiol.[14][15] While specific peak assignments can vary slightly depending on the solvent and instrument, the general spectral features are well-documented. Data for both crude and purified guaiol have been reported.[14]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of guaiol in complex mixtures like essential oils.[2][16] The electron ionization (EI) mass spectrum of guaiol is available in spectral databases such as the NIST WebBook.[2][16]
Infrared (IR) Spectroscopy
The infrared spectrum of guaiol would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3400 cm⁻¹) and C-H stretching and bending vibrations of the hydrocarbon backbone.
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of guaiol to modulate key cellular signaling pathways, particularly in the context of cancer.
mTOR Signaling Pathway
Guaiol has been identified as a potent inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway.[17] In non-small cell lung cancer (NSCLC) cells, guaiol has been shown to reduce the phosphorylation of mTOR, which in turn affects the activity of its downstream substrates, leading to reduced cell viability.[17]
Caption: Guaiol's inhibitory effect on the mTOR signaling pathway.
PI3K/Akt Signaling Pathway
Guaiol has also been implicated in the inhibition of the PI3K/Akt signaling pathway in lung adenocarcinoma (LUAD).[18] By suppressing this pathway, guaiol can induce apoptosis in cancer cells.[18]
Caption: Guaiol's role in the PI3K/Akt signaling pathway and apoptosis.
Experimental Protocols
Extraction and Purification
Guaiol can be isolated from natural sources like guaiac wood oil through various methods. A common laboratory-scale procedure involves:
-
Solvent Extraction: Extraction of the essential oil from the plant material using a volatile solvent such as ethanol or acetone.[6]
-
Crystallization: Guaiol can be purified from the crude extract by recrystallization, often from ethanol.[14] The lower solubility of guaiol at reduced temperatures allows for its separation from other components of the essential oil.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard protocol for the analysis of guaiol in an essential oil sample would involve the following steps:
-
Sample Preparation: Dilution of the essential oil sample in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Separation:
-
Column: A non-polar capillary column, such as a DB-5 or HP-5MS, is typically used.[16]
-
Carrier Gas: Helium is a common carrier gas.[16]
-
Temperature Program: A temperature ramp is employed to separate the components of the essential oil. A typical program might start at 60°C and ramp up to 240°C at a rate of 3°C/min.[16]
-
-
MS Detection:
-
The separated components are introduced into a mass spectrometer.
-
Electron ionization (EI) at 70 eV is standard for generating mass spectra.
-
The resulting mass spectrum of guaiol is then compared to a reference spectrum from a database (e.g., NIST, Wiley) for positive identification.
-
Caption: A typical workflow for the GC-MS analysis of guaiol.
References
- 1. Guaiol - Wikipedia [en.wikipedia.org]
- 2. Guaiol [webbook.nist.gov]
- 3. fernvalleyfarms.com [fernvalleyfarms.com]
- 4. Guaiol [drugfuture.com]
- 5. true-blue.co [true-blue.co]
- 6. (-)-GUAIOL CAS#: 489-86-1 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. (-)-guaiol [thegoodscentscompany.com]
- 9. Institut für Hanfanalytik [hanfanalytik.at]
- 10. Guaiol | C15H26O | CID 227829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. The guaiol color reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Guaiol [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
